Cas no 7402-45-1 (2,2,2-tribromo-1-phenylethanone)
7402-45-1 structure
Product Name:2,2,2-tribromo-1-phenylethanone
CAS No:7402-45-1
MF:C8H5Br3O
MW:356.836700201035
CID:1763857
PubChem ID:81895
Update Time:2025-04-21
2,2,2-tribromo-1-phenylethanone Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-tribromo-1-phenylethanone
- AI3-50346
- AC1L32B2
- AC1Q5ER3
- NSC55319
- SureCN1799477
- 2,2,2-Tribrom-1-phenyl-aethanon
- Ethanone, 2,2,2-tribromo-1-phenyl-
- 2,2,2-tribromo-1-phenyl-ethanone
- AR-1I7749
- AI3-50346; AC1L32B2; AC1Q5ER3; NSC55319; SureCN1799477; 2,2,2-Tribrom-1-phenyl-aethanon; Ethanone, 2,2,2-tribromo-1-phenyl-; 2,2,2-tribromo-1-phenyl-ethanone; AR-1I7749;
- 7402-45-1
- WHTZQYDVDPHTAM-UHFFFAOYSA-N
- tribromoacetophenone
- NSC-55319
- .alpha.,.alpha.,.alpha.-Tribromoacetophenone
- DTXSID9073381
- NSC 55319
- SCHEMBL1799477
-
- Inchi: 1S/C8H5Br3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
- InChI Key: WHTZQYDVDPHTAM-UHFFFAOYSA-N
- SMILES: BrC(C(C1C=CC=CC=1)=O)(Br)Br
Computed Properties
- Exact Mass: 353.78895
- Monoisotopic Mass: 353.78905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 2.222
- Boiling Point: 278.3°C at 760 mmHg
- Flash Point: 79.8°C
- Refractive Index: 1.662
- PSA: 17.07
- LogP: 3.70780
2,2,2-tribromo-1-phenylethanone Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
7402-45-1 (2,2,2-tribromo-1-phenylethanone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk